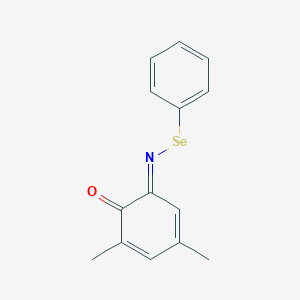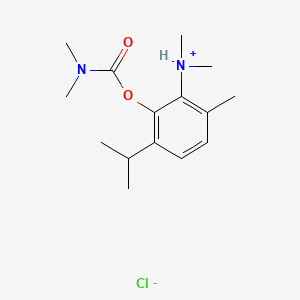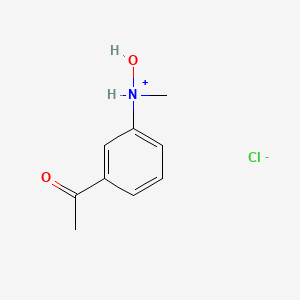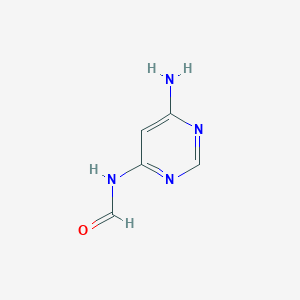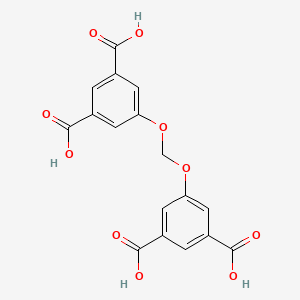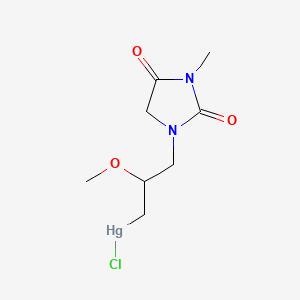
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 It is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxypropyl group
Vorbereitungsmethoden
The synthesis of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of hydantoin derivatives with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, potentially forming elemental mercury or mercury(I) compounds.
Substitution: The chloromercuri group can be substituted with other functional groups using appropriate reagents, resulting in the formation of new derivatives with different properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in antimicrobial agents or as a diagnostic tool, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties can be leveraged
Wirkmechanismus
The mechanism of action of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential antimicrobial and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin can be compared with other mercury-containing compounds, such as:
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Similar in structure but lacks the methyl group on the hydantoin ring.
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin: Contains additional methyl groups on the hydantoin ring, which may alter its chemical properties and reactivity
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
67465-39-8 |
|---|---|
Molekularformel |
C8H13ClHgN2O3 |
Molekulargewicht |
421.24 g/mol |
IUPAC-Name |
chloro-[2-methoxy-3-(3-methyl-2,4-dioxoimidazolidin-1-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-5-7(11)9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
NDNDEKJQNQEWJD-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=O)CN(C1=O)CC(C[Hg]Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


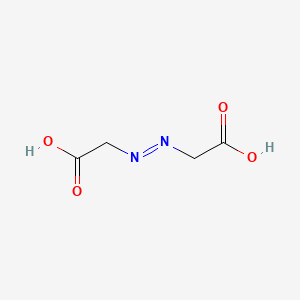

![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
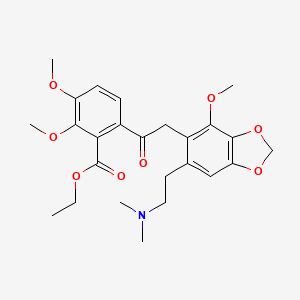
![Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13777902.png)
